N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 303795-61-1
VCID: VC4402005
InChI: InChI=1S/C16H17NO3/c1-12-3-7-15(8-4-12)20-11-16(18)17-13-5-9-14(19-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC
Molecular Formula: C16H17NO3
Molecular Weight: 271.316

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide

CAS No.: 303795-61-1

Cat. No.: VC4402005

Molecular Formula: C16H17NO3

Molecular Weight: 271.316

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide - 303795-61-1

Specification

CAS No. 303795-61-1
Molecular Formula C16H17NO3
Molecular Weight 271.316
IUPAC Name N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide
Standard InChI InChI=1S/C16H17NO3/c1-12-3-7-15(8-4-12)20-11-16(18)17-13-5-9-14(19-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18)
Standard InChI Key FRZYSRGIJHSQIU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Methoxyphenyl)-2-(4-methylphenoxy)acetamide consists of:

  • Acetamide backbone: The central amide group (-NH-C(=O)-\text{-NH-C(=O)-}) links two aromatic systems.

  • N-(4-Methoxyphenyl) group: A para-methoxy-substituted benzene ring attached to the amide nitrogen.

  • 2-(4-Methylphenoxy)acetyl group: A phenoxyacetic acid derivative with a para-methyl substituent.

The compound’s stereochemistry is planar due to conjugation between the amide and aromatic rings, as evidenced by crystallographic analogs .

Physicochemical Parameters

Key properties derived from experimental and computational studies include:

PropertyValueSource
Molecular Weight271.316 g/mol
logP (Partition Coefficient)3.3–3.4
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area58.9 Ų
SolubilityLow aqueous solubility

The moderate logP value suggests balanced lipophilicity, suitable for membrane permeability in biological systems .

Synthetic Routes and Optimization

Stepwise Synthesis

The synthesis involves sequential functionalization (Figure 1):

Step 1: Acetylation of 4-Methoxyaniline
4-Methoxyaniline reacts with acetic anhydride in acidic conditions to form N-(4-methoxyphenyl)acetamide (yield: 85–90%) .

Step 2: Etherification with 4-Methylphenol
The acetamide intermediate undergoes nucleophilic substitution with 4-methylphenol in the presence of a base (e.g., K2_2CO3_3) and a coupling agent (e.g., DCC), yielding the final product.

Step 3: Purification
Chromatographic techniques (e.g., silica gel column) isolate the compound with >95% purity.

Challenges and Mitigations

  • Low Yield in Etherification: Steric hindrance from the methyl group reduces reactivity. Using polar aprotic solvents (e.g., DMF) improves yields by 15–20%.

  • Byproduct Formation: Competing O-acetylation is minimized by controlling reaction temperature (<50°C).

Biological Activity and Applications

α-Glucosidase Inhibition

Structural analogs of N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide demonstrate potent α-glucosidase inhibitory activity (IC50_{50}: 26.0–459.8 µM) . The methoxyphenoxy moiety likely interacts with the enzyme’s active site through hydrophobic and hydrogen-bonding interactions, as shown in molecular docking studies .

Comparative Analysis with Structural Analogs

N-(4-Methoxyphenyl)acetamide (CAS 51-66-1)

This simpler analog lacks the phenoxy group, resulting in:

  • Reduced logP (2.8 vs. 3.3) .

  • Higher aqueous solubility (1.2 mg/mL vs. 0.3 mg/mL) .

  • Lower bioactivity (IC50_{50} > 500 µM for α-glucosidase) .

N-(4-Methoxy-2-nitrophenyl)acetamide (CAS 5267-47-0)

The nitro group introduces:

  • Enhanced electron-withdrawing effects, altering reactivity in electrophilic substitutions .

  • Coplanar crystal packing due to nitro-amide conjugation, as confirmed by X-ray diffraction .

Recent Advances and Future Directions

Structural Modifications

  • Halogenation: Adding chlorine at the phenyl ring improves α-glucosidase inhibition (IC50_{50}: 18.7 µM) .

  • Hybridization with Quinoline: Quinoline-acetamide hybrids show dual antidiabetic and anticancer activity .

Computational Insights

Molecular dynamics simulations predict stable binding to α-glucosidase (RMSD < 2.0 Å over 100 ns), validating its potential as a lead compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator